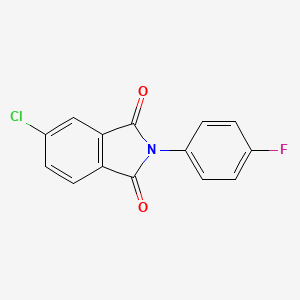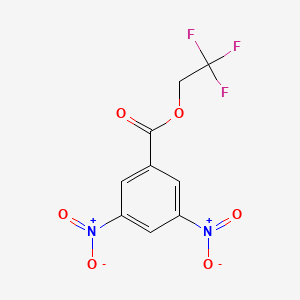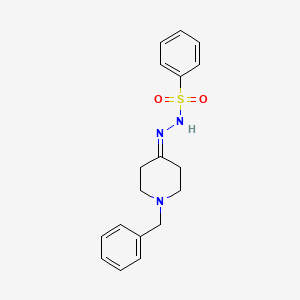![molecular formula C34H29FN2O5 B12470881 2-(4-fluorophenyl)-2-oxoethyl 6-methyl-2-[4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12470881.png)
2-(4-fluorophenyl)-2-oxoethyl 6-methyl-2-[4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenyl)-2-oxoethyl 6-methyl-2-[4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate is a complex organic compound that features a quinoline core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-2-oxoethyl 6-methyl-2-[4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl acetoacetate, substituted aldehydes, and urea, with reaction conditions often involving reflux in ethanol with catalytic amounts of hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory synthesis routes to scale up the production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-fluorophenyl)-2-oxoethyl 6-methyl-2-[4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents onto the quinoline or phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents on the aromatic rings.
Wissenschaftliche Forschungsanwendungen
2-(4-fluorophenyl)-2-oxoethyl 6-methyl-2-[4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate has several scientific research applications:
Chemistry: This compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 2-(4-fluorophenyl)-2-oxoethyl 6-methyl-2-[4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole Derivatives: These compounds share some structural similarities and are known for their broad range of biological activities.
Triazole-Pyrimidine Hybrids: These compounds have been studied for their neuroprotective and anti-inflammatory properties.
Uniqueness
2-(4-fluorophenyl)-2-oxoethyl 6-methyl-2-[4-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)phenyl]quinoline-4-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its quinoline core structure, combined with the fluorophenyl and isoindolyl groups, gives it distinct chemical and biological properties that set it apart from other similar compounds.
Eigenschaften
Molekularformel |
C34H29FN2O5 |
|---|---|
Molekulargewicht |
564.6 g/mol |
IUPAC-Name |
[2-(4-fluorophenyl)-2-oxoethyl] 6-methyl-2-[4-(5-methyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl]quinoline-4-carboxylate |
InChI |
InChI=1S/C34H29FN2O5/c1-19-3-13-25-27(16-19)33(40)37(32(25)39)24-11-7-21(8-12-24)30-17-28(26-15-20(2)4-14-29(26)36-30)34(41)42-18-31(38)22-5-9-23(35)10-6-22/h4-12,14-15,17,19,25,27H,3,13,16,18H2,1-2H3 |
InChI-Schlüssel |
RWOASTMKSISOQC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)C4=NC5=C(C=C(C=C5)C)C(=C4)C(=O)OCC(=O)C6=CC=C(C=C6)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(7-ethyl-1H-indol-3-yl)-2-oxo-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12470803.png)

![2-(3,4-Dihydroxyphenyl)-5-hydroxy-6-methoxy-7-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}chromen-4-one](/img/structure/B12470818.png)

![2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-methoxy-4-nitrophenol](/img/structure/B12470841.png)
![6-[(1E)-2-{3-[(1E)-2-{2-methoxy-4-[(pyridin-2-yl)methoxy]phenyl}ethenyl]-1H-pyrazol-5-yl}ethenyl]-1H-indole](/img/structure/B12470845.png)
![2,4-dichloro-N-(5-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B12470851.png)

![[2-(4-Methylphenyl)-1,3-thiazol-4-yl]methylamine hydrobromide](/img/structure/B12470859.png)
![4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl 4-nitrobenzoate](/img/structure/B12470864.png)
![N-cyclohexyl-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12470868.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-bromo-N-cyclohexylbenzenesulfonamide](/img/structure/B12470875.png)
![N-(4-chlorophenyl)-4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12470878.png)
